Cas no 85157-21-7 (2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid)

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid structure
85157-21-7 structure
商品名:2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
CAS番号:85157-21-7
MF:C11H9NO4
メガワット:219.193463087082
MDL:MFCD13185880
CID:60846
PubChem ID:12050459

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • (7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
    • 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
    • 2-(7-amino-2-oxochromen-4-yl)acetic acid
    • 7-AMINO-4-CARBOXYMETHYL COUMARIN
    • 2-(7-aminocoumarin-4-yl)acetic acid
    • 7-amino-4-coumarinyl-acetic acid
    • 7-aminocoumarin-4-acetic acid
    • 7-Amino-4-carboxymethylcoumarin
    • 2H-1-Benzopyran-4-acetic acid, 7-amino-2-oxo-
    • 7-Amino-2-oxo-2H-1-benzopyran-4-acetic acid
    • PubChem13233
    • ZB1488
    • ZB1408
    • VZ30873
    • EN002700
    • ST2409356
    • AX8160257
    • AB002701
    • 7-Amino-2-oxo-2H-1-benzopyran-4-acetic acid (ACI)
    • (7-Amino-2-oxo-2H-chromen-4-yl)aceticacid
    • MFCD13185880
    • SCHEMBL1575213
    • CS-W005187
    • 2-(7-amino-2-oxo-chromen-4-yl)acetic acid
    • AKOS005266735
    • (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid
    • DB-076265
    • DTXSID10476510
    • 2-(7-amino-2-oxo-2H-chromen-4-yl)aceticacid
    • (7-AMINO-2-OXOCHROMEN-4-YL)ACETIC ACID
    • 85157-21-7
    • 7-?Amino-?2-?oxo-2H-?1-?benzopyran-?4-?acetic acid
    • AC-26504
    • J-501703
    • GS-3920
    • 1ST164136
    • MDL: MFCD13185880
    • インチ: 1S/C11H9NO4/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5H,3,12H2,(H,13,14)
    • InChIKey: BPASMQQUFOLZCT-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=C(CC(O)=O)C2C(=CC(=CC=2)N)O1

計算された属性

  • せいみつぶんしりょう: 219.05300
  • どういたいしつりょう: 219.05315777g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 89.6

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 521.3±50.0 °C at 760 mmHg
  • フラッシュポイント: 269.1±30.1 °C
  • 屈折率: 1.655
  • PSA: 93.53000
  • LogP: 1.58350

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid セキュリティ情報

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid 税関データ

  • 税関コード:2932209090
  • 税関データ:

    中国税関コード:

    2932209090

    概要:

    2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D958198-25g
7-Amino-4-carboxymethylcoumarin
85157-21-7 95%
25g
$700 2024-06-07
abcr
AB436540-250mg
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid; .
85157-21-7
250mg
€84.90 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062720-1g
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
85157-21-7 97%
1g
¥471.00 2024-07-28
Chemenu
CM162575-5g
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
85157-21-7 97%
5g
$*** 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062720-100mg
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
85157-21-7 97%
100mg
¥50.00 2024-07-28
abcr
AB436540-5 g
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid; .
85157-21-7
5g
€618.30 2023-07-18
Ambeed
A138357-10g
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
85157-21-7 97%
10g
$547.0 2025-02-26
Ambeed
A138357-25g
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
85157-21-7 97%
25g
$1252.0 2025-02-26
Chemenu
CM162575-5g
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
85157-21-7 97%
5g
$393 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JZ304-250mg
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
85157-21-7 97%
250mg
325CNY 2021-05-08

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, reflux; cooled
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2, cooled
リファレンス
Marine natural products as inhibitors of cystathionine beta-synthase activity
Thorson, Megan K.; Van Wagoner, Ryan M.; Harper, Mary Kay; Ireland, Chris M.; Majtan, Tomas; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(5), 1064-1066

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  16 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2, rt
リファレンス
A multifunctional bioconjugate module for versatile photoaffinity labeling and click chemistry of RNA
Kellner, Stefanie; Seidu-Larry, Salifu; Burhenne, Juergen; Motorin, Yuri; Helm, Mark, Nucleic Acids Research, 2011, 39(16), 7348-7360

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  24 h, reflux; 0 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2, 0 °C
1.3 Reagents: Water ;  cooled; rt
リファレンス
A versatile access to new halogenated 7-azidocoumarins for photoaffinity labeling: Synthesis and photophysical properties
Paunescu, Emilia; Louise, Ludivine; Jean, Ludovic; Romieu, Anthony; Renard, Pierre-Yves, Dyes and Pigments, 2011, 91(3), 427-434

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ;  12 h, reflux
リファレンス
Molecularly Engineered Quantum Dots for Visualization of Hydrogen Sulfide
Yan, Yehan; Yu, Huan; Zhang, Yajiao; Zhang, Kui; Zhu, Houjuan; et al, ACS Applied Materials & Interfaces, 2015, 7(6), 3547-3553

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Ethyl chloroformate Solvents: Ethyl acetate ;  30 min, reflux; 1 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  rt; overnight, rt
1.3 Solvents: Water ;  cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  2 h, reflux; reflux → 0 °C
1.5 Reagents: Sulfuric acid ;  pH 2
リファレンス
Genetically encoded fluorescent unnatural amino acids and FRET probes for detecting deubiquitinase activities
Li, Manjia; Wang, Feifei; Yan, Long; Lu, Minghao; Zhang, Yuqing; et al, Chemical Communications (Cambridge, 2022, 58(73), 10186-10189

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Ubiquitin 7-amino-4-carbamoylmethylcoumarin as an improved fluorogenic substrate for deubiquitinating enzymes
Li, Yi-Tong; Huang, Yi-Chao; Xu, Yang; Pan, Man; Li, Yi-Ming, Tetrahedron, 2016, 72(27-28), 4085-4090

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Chromogenic anticounterfeit and security papers: an easy and effective approach
GUIRADO-MORENO, Jose Carlos; GUEMBE-GARCIA, Marta; Garcia, Jose M.; Aguado, Roberto; Valente, Artur J. M. ; et al, ACS Applied Materials & Interfaces, 2021, 13(50), 60454-60461

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ;  reflux
1.2 Reagents: Sulfuric acid ;  pH 2
リファレンス
Dual-Reactable Fluorescent Probes for Highly Selective and Sensitive Detection of Biological H2S
Wei, Chao; Wang, Runyu; Zhang, Changyu; Xu, Guoce; Li, Yanyan; et al, Chemistry - An Asian Journal, 2016, 11(9), 1376-1381

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sulfuric acid
リファレンス
Expedient Solid-Phase Synthesis of Fluorogenic Protease Substrates Using the 7-Amino-4-carbamoylmethylcoumarin (ACC) Fluorophore
Maly, Dustin J.; Leonetti, Francesco; Backes, Bradley J.; Dauber, Deborah S.; Harris, Jennifer L.; et al, Journal of Organic Chemistry, 2002, 67(3), 910-915

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux
1.2 Reagents: Sulfuric acid ;  pH 2, 0 °C
リファレンス
o-Fluorination of Aromatic Azides Yields Improved Azido-Based Fluorescent Probes for Hydrogen Sulfide: Synthesis, Spectra, and Bioimaging
Wei, Chao; Wang, Runyu; Wei, Lv; Cheng, Longhuai; Li, Zhifei; et al, Chemistry - An Asian Journal, 2014, 9(12), 3586-3592

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfuric acid
1.2 Reagents: Acetic acid ,  Sulfuric acid
1.3 Reagents: Ammonium hydroxide Solvents: Water
リファレンス
Bifunctional coumarin derivatives in solution and solid phase synthesis of fluorogenic enzyme substrates
Charitos, Christos; Kokotos, George; Tzougraki, Chryssa, Journal of Heterocyclic Chemistry, 2001, 38(1), 153-158

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, 100 °C
リファレンス
Hydrophilic photolabeling of glycopeptides from the murine liver-intestine (LI) cadherin recognition domain
Heiner, Sebastian; Detert, Heiner; Kuhn, Axel; Kunz, Horst, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6149-6164

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ;  reflux
リファレンス
Use of a small molecule as an initiator for interchain Staudinger reaction: A new ATP sensing platform using product fluorescence
Yu, Huan; Zheng, Jing; Yang, Sheng; Asiri, Abdullah M.; Alamry, Khalid A.; et al, Talanta, 2018, 178, 282-286

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Raw materials

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Preparation Products

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid 関連文献

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acidに関する追加情報

Introduction to 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid (CAS No. 85157-21-7)

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid, also known by its CAS number 85157-21-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of chromone, a class of natural products with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid make it an attractive candidate for the development of novel therapeutic agents.

The chemical structure of 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid consists of a chromone core with an amino group at the 7-position and an acetic acid moiety at the 4-position. This arrangement imparts specific physicochemical properties that are crucial for its biological activity. The chromone scaffold is known for its ability to interact with various biological targets, such as enzymes, receptors, and DNA. The presence of the amino group and the carboxylic acid group provides additional functional groups that can be modified to enhance the compound's pharmacological profile.

Recent studies have highlighted the potential of 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid has also been investigated for its antiviral activity. A study in the Virology Journal demonstrated that this compound can effectively inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral entry and replication processes, making it a valuable lead compound for the development of antiviral drugs.

The anticancer potential of 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid has also been explored in preclinical studies. Research published in the Cancer Letters reported that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves induction of apoptosis and cell cycle arrest, which are critical processes in cancer cell death.

The pharmacokinetic properties of 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid have been studied to assess its suitability for drug development. Studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for effective drug delivery. Additionally, it has been found to have low toxicity in animal models, further supporting its potential as a safe and effective therapeutic agent.

In conclusion, 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid (CAS No. 85157-21-7) is a promising compound with diverse biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various therapeutic areas. Ongoing studies are expected to uncover new applications and optimize its use in clinical settings.

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Amadis Chemical Company Limited
(CAS:85157-21-7)2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
A19229
清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):247.0/492.0/1127.0